molecular formula C27H25BrN2O B11611737 3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

Cat. No.: B11611737
M. Wt: 473.4 g/mol
InChI Key: AWJJCCYKDWJYRK-UHFFFAOYSA-N
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Description

3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a unique structure with a bromo-ethoxyphenyl group and two indole moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Compared to other indole derivatives, 3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is unique due to its bromo-ethoxyphenyl group and dual indole moieties. Similar compounds include:

These comparisons highlight the structural diversity and potential for unique biological activities among indole derivatives.

Properties

Molecular Formula

C27H25BrN2O

Molecular Weight

473.4 g/mol

IUPAC Name

3-[(2-bromo-5-ethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C27H25BrN2O/c1-4-31-18-13-14-22(28)21(15-18)27(25-16(2)29-23-11-7-5-9-19(23)25)26-17(3)30-24-12-8-6-10-20(24)26/h5-15,27,29-30H,4H2,1-3H3

InChI Key

AWJJCCYKDWJYRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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